
N-(2-acetylphenyl)cyclobutanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-acetylphenyl)cyclobutanecarboxamide is an organic compound with the molecular formula C13H15NO2 It is a derivative of cyclobutanecarboxamide, where the amide nitrogen is substituted with a 2-acetylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetylphenyl)cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with 2-acetylaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
N-(2-acetylphenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
科学研究应用
N-(2-acetylphenyl)cyclobutanecarboxamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties. It can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications. It may be used in drug discovery and development for the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials. It can be used in the formulation of coatings, adhesives, and polymers.
作用机制
The mechanism of action of N-(2-acetylphenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, and differentiation.
相似化合物的比较
N-(2-acetylphenyl)cyclobutanecarboxamide can be compared with other similar compounds, such as:
N-(2-acetylphenyl)cyclopentanecarboxamide: Similar structure but with a cyclopentane ring instead of a cyclobutane ring. The difference in ring size can affect the compound’s reactivity and biological activity.
N-(2-acetylphenyl)cyclohexanecarboxamide: Contains a cyclohexane ring, which may result in different steric and electronic properties compared to the cyclobutane derivative.
N-(2-acetylphenyl)benzamide: Features a benzene ring instead of a cyclobutane ring. The aromatic ring can influence the compound’s chemical behavior and interactions with biological targets.
The uniqueness of this compound lies in its cyclobutane ring, which imparts distinct structural and electronic characteristics
属性
IUPAC Name |
N-(2-acetylphenyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-9(15)11-7-2-3-8-12(11)14-13(16)10-5-4-6-10/h2-3,7-8,10H,4-6H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZDFEFQAACCES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-[(2-methyl-1H-indole-3-carbonyl)amino]ethoxy]acetic acid](/img/structure/B7606642.png)
![2-[2-(2-Iodo-4-nitroanilino)ethoxy]acetic acid](/img/structure/B7606644.png)
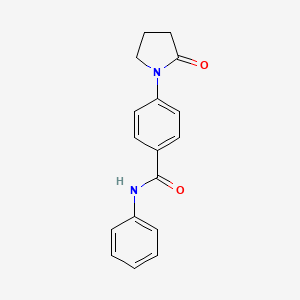
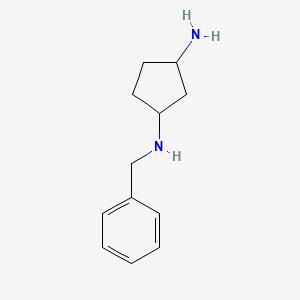
![2-[2-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonylamino)ethoxy]acetic acid](/img/structure/B7606661.png)
![N-phenyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7606667.png)
![2-[2-[(3-Sulfamoylphenyl)carbamoylamino]ethoxy]acetic acid](/img/structure/B7606674.png)
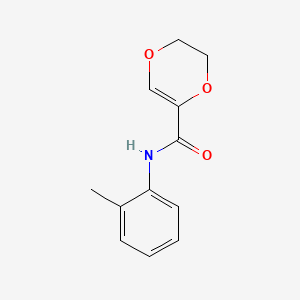
![2-[2-[[2-[3-(Trifluoromethyl)phenyl]acetyl]amino]ethoxy]acetic acid](/img/structure/B7606680.png)
![1-[(4-Chlorothiophen-2-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7606685.png)
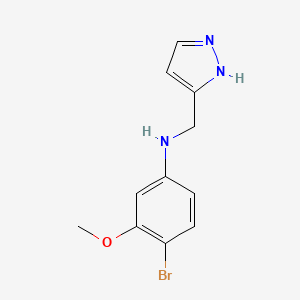
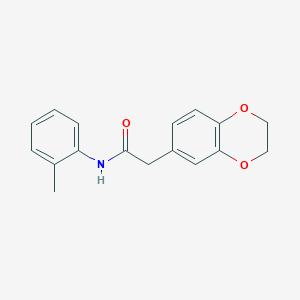

![2-Methyl-6-[methyl(2-thiophen-2-ylethyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7606743.png)
